1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step reaction process. One common method includes the reaction of 1H-pyrazolo[3,4-b]pyridine with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly at the boronic acid moiety, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions may vary depending on the specific nucleophile.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at the boronic acid moiety.
Scientific Research Applications
This compound has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential medicinal applications, particularly in the development of new pharmaceuticals.
Industry: The compound's unique properties make it useful in material science and the development of advanced materials.
Mechanism of Action
The mechanism by which 1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, cysteine, and tyrosine, in enzymes and proteins. This interaction can modulate the activity of these enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Oxan-2-yl)-1H-pyrazole: A simpler pyrazole derivative without the boronic acid moiety.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine: A related compound without the oxan-2-yl group.
Uniqueness: 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of the oxan-2-yl group and the boronic acid moiety, which provides it with distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
CAS No. |
1314734-56-9 |
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Molecular Formula |
C17H24BN3O3 |
Molecular Weight |
329.2 |
Purity |
95 |
Origin of Product |
United States |
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